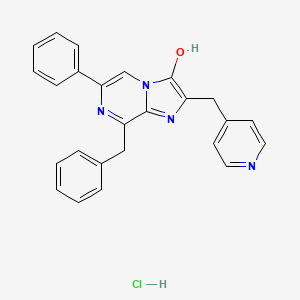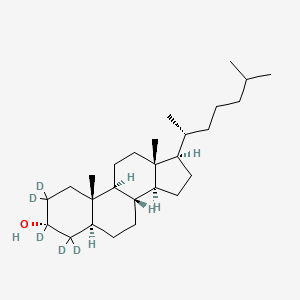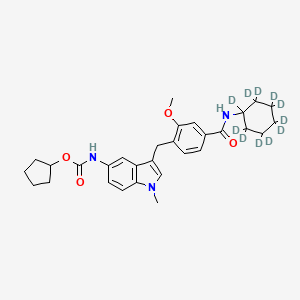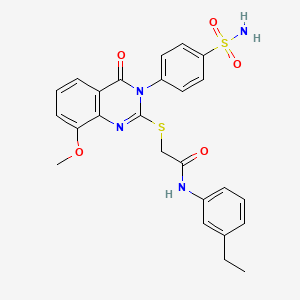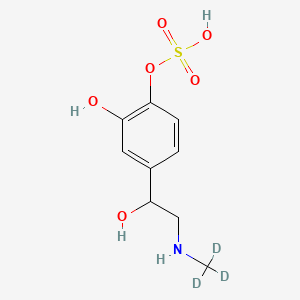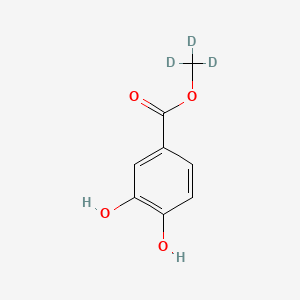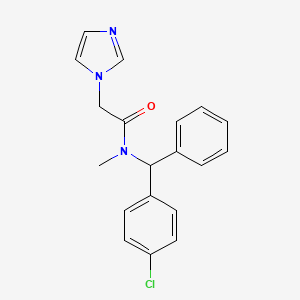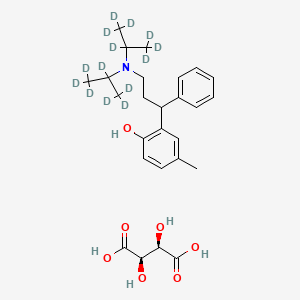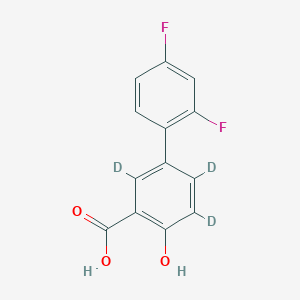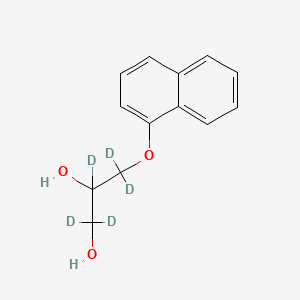
3-(1-Naphthalenyloxy)-1,2-propanediol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propranolol glycol-d5 is a deuterium-labeled derivative of propranolol glycol. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to replace hydrogen atoms. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of propranolol glycol, as deuterium can be traced more easily than hydrogen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of propranolol glycol-d5 typically involves the deuteration of propranolol glycol. This process can be achieved by using deuterated reagents or solvents. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of propranolol glycol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions: Propranolol glycol-d5 undergoes various chemical reactions, including:
Oxidation: Propranolol glycol-d5 can be oxidized using oxidizing agents such as cerium (IV) sulfate in an acidic medium.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Cerium (IV) sulfate in an acidic medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of propranolol glycol-d5.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Propranolol glycol-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studies involving the metabolic pathways of propranolol glycol.
Biology: Employed in studies to understand the biological effects and metabolism of propranolol glycol.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of propranolol glycol.
Industry: Used in the development of new pharmaceuticals and in quality control processes to ensure the consistency of drug formulations
Mecanismo De Acción
Propranolol glycol-d5, like propranolol, acts as a non-selective beta-adrenergic receptor antagonist. It blocks beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. This results in reduced cardiac workload and oxygen demand. The blockade of these receptors also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .
Comparación Con Compuestos Similares
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
Propranolol Glycol: The non-deuterated form of propranolol glycol.
Other Beta-Blockers: Compounds like atenolol, metoprolol, and nadolol, which also act as beta-adrenergic receptor antagonists.
Uniqueness: Propranolol glycol-d5 is unique due to the incorporation of deuterium atoms, which allows for more precise tracing in pharmacokinetic and metabolic studies. This isotopic labeling provides a significant advantage in research applications, enabling detailed analysis of the compound’s behavior in biological systems .
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
223.28 g/mol |
Nombre IUPAC |
1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropane-1,2-diol |
InChI |
InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/i8D2,9D2,11D |
Clave InChI |
BYNNMWGWFIGTIC-QJHRKUAUSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


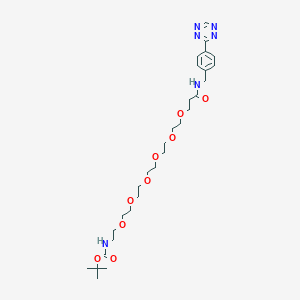
![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
